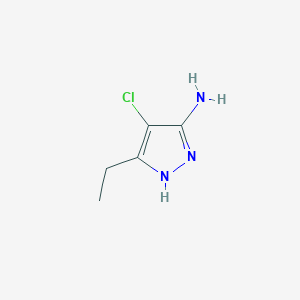

4-氯-5-乙基-1H-吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

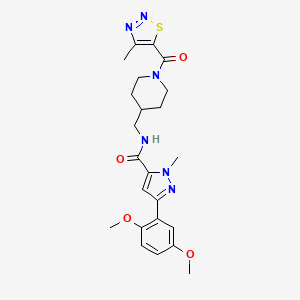

“4-Chloro-5-ethyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C5H8ClN3 . It appears as a yellow to brown solid .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Chloro-5-ethyl-1H-pyrazol-3-amine”, can be achieved through various methods. One such method involves the reaction of aryl nucleophiles, di-tert-butylazodicarboxlate, and 1,3-dicarbonyl or equivalent compounds .Molecular Structure Analysis

The molecular structure of “4-Chloro-5-ethyl-1H-pyrazol-3-amine” has been studied, but specific details were not found in the search results .Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-5-ethyl-1H-pyrazol-3-amine” are complex. For instance, when pyrazoles are N-1 methylated, the product ratio can be modified by adjusting the pH of the reaction medium .Physical And Chemical Properties Analysis

“4-Chloro-5-ethyl-1H-pyrazol-3-amine” has a molecular weight of 145.59 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . Its exact mass and monoisotopic mass are 145.0406750 g/mol . The compound is a yellow to brown solid .科学研究应用

Antimicrobial Activity

4-Chloro-5-ethyl-1H-pyrazol-3-amine has been investigated for its antimicrobial potential. Researchers have explored its efficacy against various bacterial and fungal strains. Preliminary studies suggest that this compound exhibits inhibitory effects, making it a promising candidate for novel antimicrobial agents .

Antiparasitic Properties

In the context of parasitic diseases, this compound has been evaluated for its antileishmanial and antimalarial activities. Researchers have conducted in vitro and in vivo studies to assess its effectiveness against Leishmania and Plasmodium species. Molecular docking studies have provided insights into its binding interactions with relevant protein targets .

Inhibition of Succinate Dehydrogenase

4-Chloro-5-ethyl-1H-pyrazol-3-amine derivatives have been synthesized and evaluated as inhibitors of succinate dehydrogenase (SDH). SDH plays a crucial role in cellular respiration, and inhibiting it can disrupt energy production in pathogens. These compounds may serve as potential leads for developing antifungal agents .

Synthetic Intermediates

Pyrazole-containing compounds, including 4-Chloro-5-ethyl-1H-pyrazol-3-amine, serve as versatile synthetic intermediates. They find applications in preparing various chemicals across biological, physical-chemical, material science, and industrial fields. Researchers have used these intermediates to synthesize diverse molecules with specific functionalities .

Medicinal Chemistry

Due to structural similarities with purine bases (adenine and guanine), 1H-pyrazolo[3,4-b]pyridines have attracted interest from medicinal chemists. These compounds can be modified at different positions to fine-tune their biological activity. Researchers explore their potential as drug candidates for various targets, including kinases, receptors, and enzymes .

Organic Synthesis

4-Chloro-5-ethyl-1H-pyrazol-3-amine serves as a valuable building block in organic synthesis. It participates in diverse reactions, such as amidine fragment coupling and cyclization processes. Researchers have utilized its reactivity to create structurally complex molecules with potential applications in drug discovery and materials science .

安全和危害

属性

IUPAC Name |

4-chloro-5-ethyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3/c1-2-3-4(6)5(7)9-8-3/h2H2,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUNYGKLDIWTDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2550995.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)

![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)

![2-{[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B2551008.png)

![N-[5-acetyl-6-[(E)-2-[(3-methoxyphenyl)methylamino]ethenyl]-2-oxopyran-3-yl]benzamide](/img/structure/B2551009.png)

![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)